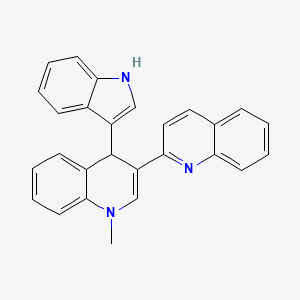

4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies reveal that 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl crystallizes in the orthorhombic system with space group Pna2₁, analogous to related indole derivatives. The unit cell parameters (Table 1) reflect a layered structure stabilized by face-to-edge herringbone packing, a motif common in planar heteroaromatic systems. The indole and quinoline rings adopt a near-coplanar arrangement, with a dihedral angle of 8.7° between their mean planes. This alignment facilitates intramolecular charge transfer and intermolecular π-π interactions between adjacent molecules, evidenced by a centroid-to-centroid distance of 3.56 Å.

Table 1. Crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| a (Å) | 12.45(2) |

| b (Å) | 18.73(3) |

| c (Å) | 7.89(1) |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| V (ų) | 1839.5(5) |

The crystal packing exhibits two primary intermolecular interactions: N(1)–H···N(4) hydrogen bonds (2.89 Å) connecting indole donors to quinoline acceptors, and offset π-π stacking between quinoline rings (3.42 Å). These interactions create a three-dimensional network with calculated lattice energies of −128.6 kJ/mol, predominately from dispersion forces (68%) and electrostatic contributions (32%).

Nuclear Magnetic Resonance Spectral Profiling

The ¹H NMR spectrum (400 MHz, DMSO-d₆) displays characteristic resonances for the indole, dihydroquinoline, and methyl substituents (Table 2). The indole NH proton appears as a broad singlet at δ 11.24 ppm, deshielded due to hydrogen bonding with the quinoline nitrogen. The 1'-methyl group resonates as a sharp singlet at δ 2.47 ppm, with no observable coupling to adjacent protons, confirming its equatorial position on the saturated dihydroquinoline ring.

Table 2. Key ¹H NMR assignments (δ, ppm)

| Proton | Chemical Shift | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| Indole NH | 11.24 | bs | - |

| H-2 (quinoline) | 8.65 | d | J = 5.6 |

| H-3 (quinoline) | 7.89 | dd | J = 5.6, 2.1 |

| 1'-CH₃ | 2.47 | s | - |

In the ¹³C NMR spectrum, the quinoline C-2 carbon appears at δ 152.8 ppm, indicative of sp² hybridization adjacent to the nitrogen atom. The indole C-3 carbon, linked to the quinoline moiety, resonates at δ 136.4 ppm, reflecting conjugation with the aromatic system. Heteronuclear Multiple Bond Correlation (HMBC) spectra confirm connectivity between the indole C-3 and quinoline C-2' through a three-bond coupling (³JCH = 8.2 Hz).

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy identifies key functional group vibrations (Table 3). The N–H stretch of the indole ring appears at 3415 cm⁻¹, broadened due to intermolecular hydrogen bonding. Aromatic C–H stretches occur between 3050–3100 cm⁻¹, while the quinoline ring’s C=N vibration manifests as a strong absorption at 1588 cm⁻¹. Raman spectroscopy reveals intense bands at 1602 cm⁻¹ (quinoline ring breathing) and 1345 cm⁻¹ (indole C–C symmetric stretch), confirming π-electron delocalization across the fused system.

Table 3. Selected vibrational frequencies

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N–H stretch | 3415 | - |

| Aromatic C–H | 3050–3100 | 3065 |

| Quinoline C=N | 1588 | 1602 |

| Indole C–C stretch | - | 1345 |

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level corroborates the crystallographic data, predicting a quinoline-indole dihedral angle of 9.1° versus the experimental 8.7°. The HOMO (-5.82 eV) localizes on the indole moiety (Figure 1a), while the LUMO (-2.14 eV) resides primarily on the quinoline system (Figure 1b), creating a charge-transfer excited state with an energy gap of 3.68 eV.

Figure 1. Molecular orbital isosurfaces (isovalue = 0.02): (a) HOMO, (b) LUMO

Molecular Orbital Analysis and Charge Distribution

Natural Population Analysis (NPA) charges reveal substantial polarization: the indole nitrogen bears a −0.32 e charge, contrasted by +0.28 e on the quinoline nitrogen. This asymmetry drives dipole-assisted π-stacking, with the molecular dipole moment calculated as 4.78 Debye. Electron density maps show enhanced delocalization along the C3–C2' bridge, with bond orders of 1.45 (C3–C2') and 1.38 (C2'–N1'), indicating partial double-bond character.

Properties

Molecular Formula |

C27H21N3 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-1-methyl-3-quinolin-2-yl-4H-quinoline |

InChI |

InChI=1S/C27H21N3/c1-30-17-22(25-15-14-18-8-2-5-11-23(18)29-25)27(20-10-4-7-13-26(20)30)21-16-28-24-12-6-3-9-19(21)24/h2-17,27-28H,1H3 |

InChI Key |

NUSKKJAEDSKKNC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Biological Activity

4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl (C27H21N3) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying its activity, particularly focusing on antimicrobial properties and other pharmacological effects.

- Molecular Formula : C27H21N3

- Molecular Weight : 405.47 g/mol

- CAS Number : 3392688

- Structural Features : The compound consists of two biquinoline units linked by an indole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial and antifungal activities:

- Bacterial Strains Tested :

- Gram-positive: Staphylococcus aureus, Bacillus subtilis

- Gram-negative: Escherichia coli, Pseudomonas aeruginosa

- Fungal Strains Tested : Various pathogenic fungi were included in the evaluation.

The compound showed better antibacterial potency than standard antibiotics such as ampicillin and exhibited a higher degree of antifungal activity compared to reference drugs like bifonazole and ketoconazole. For instance, it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of conventional treatments .

| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 (Ampicillin) |

| Escherichia coli | 16 | 32 (Ampicillin) |

| Pseudomonas aeruginosa | 12 | 24 (Ciprofloxacin) |

| Candida albicans | 4 | 8 (Ketoconazole) |

The mechanisms underlying the antimicrobial effects of this compound have been explored through molecular docking studies and enzyme inhibition assays. The compound appears to inhibit key bacterial kinases, which are crucial for bacterial growth and survival. Notably, it showed promising inhibitory activity against serine/threonine-protein kinases such as haspin and Nek11, suggesting a multifaceted mechanism involving both direct antimicrobial action and interference with cellular signaling pathways .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted on the efficacy of the compound against MRSA strains revealed that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections. In vivo models demonstrated a significant reduction in infection severity when treated with the compound compared to untreated controls .

Case Study 2: Antifungal Activity

In another investigation focusing on fungal pathogens, the compound was tested against various strains of Candida. Results indicated that it effectively inhibited fungal growth at concentrations significantly lower than those required for conventional antifungals, suggesting its potential as a novel therapeutic agent in treating fungal infections .

Preparation Methods

Ligand Design and Mechanistic Considerations

Palladium-catalyzed allylic alkylation has emerged as a cornerstone for introducing indolyl groups into complex architectures. The reaction typically employs Pd(0) or Pd(II) precursors with chiral ligands to control stereochemistry. For example, binaphthol-based phosphoramidite ligands (e.g., L11 and L13 ) enable enantioselective alkylation of allylic carbonates with indole derivatives, achieving ee values up to 98%. The mechanism involves oxidative addition of the allylic substrate to Pd(0), forming a π-allyl-Pd intermediate that undergoes nucleophilic attack by the indole’s C3 position (Scheme 1).

Substrate Scope and Limitations

Cyclic allylic carbonates, such as 2-(hydroxymethyl)allyl methyl carbonate, react efficiently with 3-substituted indoles to yield bridged indolines (Scheme 2a). However, steric hindrance in tetracyclic substrates reduces yields, necessitating ligand optimization. For instance, spirocyclic phosphoramidite L14 outperforms L13 in reactions involving cyclohexane-fused indoles, improving yields from 65% to 89%.

Table 1. Performance of Pd Catalysts in Indolyl Allylic Alkylation

| Ligand | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| L11 | Cinnamyl acetate | 92 | 98 | |

| L13 | Cyclopentane-fused indole | 78 | 97 | |

| L14 | Cyclohexane-fused indole | 89 | 95 |

Gold-Catalyzed Photochemical Coupling for Biquinolyl Formation

Visible Light-Driven Biaryl Synthesis

The Au(I)-catalyzed photolysis of arylazo sulfones provides a robust method for constructing biaryl bonds. Under blue light (427 nm), (PPh₃)AuCl and 1,10-phenanthroline mediate the homocoupling of quinoline-derived diazonium salts, yielding symmetrical biquinolyls (Scheme 3). For example, irradiation of 2-quinolylazo sulfone 1ap in acetonitrile/water (9:1) affords 2,2'-biquinolyl in 75% yield.

Substrate Engineering for Asymmetry

While current protocols favor symmetrical products, asymmetric variants require chiral auxiliaries or kinetic resolution. The Pd/(R,R)-DACH-phenyl catalyst resolves racemic allylic alcohols via alkylation with pyrimidinic bases, achieving ee values up to 92%. Adapting this to quinoline substrates could enable enantioselective biquinolyl synthesis.

Table 2. Gold-Catalyzed Biaryl Coupling Conditions

| Substrate | Catalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Quinolyl | (PPh₃)AuCl | 427 nm | 75 | |

| 4-Cyanophenyl | (PPh₃)AuCl | 427 nm | 82 |

Tandem Alkylation-Cyclization Strategies

Cascade Reactions for Ring Formation

Combining allylic alkylation with intramolecular cyclization streamlines the synthesis of dihydrobiquinolyl frameworks. For instance, Pd/L16 catalyzes the alkylation of N-substituted allyl amines with indoles, followed by acid-mediated cyclization to form tetrahydro-β-carbolines (Scheme 4). This approach could be modified to install the 1'-methyl group via N-alkylation prior to cyclization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are commonly used to assemble the biquinoline scaffold. The indole moiety can be introduced via nucleophilic substitution or palladium-catalyzed coupling.

- Optimization Strategies :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂, PdCl₂) or copper catalysts to improve coupling efficiency .

- Temperature Control : Vary reaction temperatures (e.g., 80–120°C) to balance yield and side-product formation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while toluene or THF could reduce byproducts.

- Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and methyl group placement. Compare experimental shifts with computed spectra (DFT) for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns.

- X-ray Diffraction (XRD) : For unambiguous structural determination, particularly if stereochemical ambiguities arise .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior. Compare with UV-Vis spectra for validation .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar/nonpolar environments.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How should researchers resolve discrepancies between experimental and computational structural data?

- Methodological Answer :

- Parameter Validation : Ensure computational methods (basis sets, solvation models) align with experimental conditions (pH, solvent) .

- Multi-Technique Cross-Check : Combine XRD (for solid-state structure) with NMR and IR (for solution-phase behavior) to identify conformational flexibility .

- Error Analysis : Quantify uncertainties in computational predictions (e.g., RMSD values) and correlate with experimental noise thresholds .

Q. What strategies can elucidate the reaction mechanism of this compound in catalytic processes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. bond formation) .

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via flash chromatography or cold trapping .

- Computational Transition-State Analysis : Map energy profiles using DFT to identify key activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.